molecular formula C50H72N16O13 B12732959 Bradykinin, 4-nitro-phe(5)- CAS No. 57164-28-0

Bradykinin, 4-nitro-phe(5)-

Cat. No.: B12732959
CAS No.: 57164-28-0
M. Wt: 1105.2 g/mol
InChI Key: SUEBONSZXJWFIE-NRUUKNHRSA-N
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Description

Bradykinin, 4-nitro-phe(5)- is a synthetic analog of bradykinin, a potent vasoactive peptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain mediation. The modification at the fifth position with a nitro group on phenylalanine enhances its biological activity and stability, making it a valuable compound for scientific research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bradykinin, 4-nitro-phe(5)- typically involves solid-phase peptide synthesis (SPPS) techniques. The Merrifield solid-phase method is commonly used, where the peptide chain is assembled step-by-step on a solid resin support.

Industrial Production Methods: Industrial production of Bradykinin, 4-nitro-phe(5)- follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for obtaining the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: Bradykinin, 4-nitro-phe(5)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bradykinin, 4-nitro-phe(5)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Bradykinin, 4-nitro-phe(5)- involves binding to bradykinin receptors B1 and B2, which are G protein-coupled receptors. Upon binding, it activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers result in the release of calcium ions and activation of protein kinase C (PKC), ultimately leading to vasodilation, increased vascular permeability, and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Bradykinin, 4-nitro-phe(5)- is unique due to the presence of the nitro group, which enhances its stability and biological activity. This modification allows for more precise studies of bradykinin receptor interactions and signaling pathways, making it a valuable tool in both basic and applied research .

Properties

CAS No.

57164-28-0

Molecular Formula

C50H72N16O13

Molecular Weight

1105.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H72N16O13/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(26-30-16-18-31(19-17-30)66(78)79)41(69)62-36(28-67)46(74)63-22-7-14-38(63)44(72)61-35(25-29-9-2-1-3-10-29)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37?,38-,39-/m0/s1

InChI Key

SUEBONSZXJWFIE-NRUUKNHRSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2CCCC2C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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